molecular formula C14H18N4O2 B2722226 tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate CAS No. 1934459-66-1

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B2722226
CAS No.: 1934459-66-1
M. Wt: 274.324
InChI Key: SXDWVNIRSFVZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyltriazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of tert-butyl N-(1-benzyltriazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyltriazol-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active triazole moiety .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
  • Tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
  • Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to the presence of both a benzyl group and a triazole ring. This combination provides distinct chemical properties and reactivity compared to other carbamates. The benzyl group enhances the compound’s lipophilicity, while the triazole ring offers versatile binding capabilities .

Properties

IUPAC Name

tert-butyl N-(1-benzyltriazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWVNIRSFVZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.